Welcome to the BenchChem Online Store!
molecular formula C12H8N2 B189438 4,7-Phenanthroline CAS No. 230-07-9

4,7-Phenanthroline

Cat. No. B189438
M. Wt: 180.2 g/mol
InChI Key: DATYUTWESAKQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05300642

Procedure details

Some phenanthrolines are very reluctant to undergo the usual basic oxidative rearrangement to the corresponding diazafluorenone. This is true of 4,7-phenanthroline, for instance. In this case, one uses 2-methoxyparaphenylenediamine in a double Skraup synthesis to produce the enolether, 5-methoxy-4,7-phenanthroline (150). Reaction of it with concentrated sulfuric acid and fuming nitric acid yields 4,7-phenanthrolin-5,6-quinone (151). The quinone undergoes oxidative rearrangement to produce 1,8-diazafluoren-9-one (152). Hydrazine reduction produces 1,8-diazafluorene (153) which is alkylated to the target compound, 9,9-bis(4-pyridinylmethyl)-1,8-diazafluorene (154). Other diazafluorenes produced by this method include 1,5-diazafluorene, (Scheme 67, 157), 1,6-diazafluorene, 2,5-diazafluorene, 3,5-diazafluorene, and 4,5-diazafluorene. See references for Scheme 64 and: French patent 1,382,542; French patent 1,369,626, U.S. Pat. No. 2,640,830, Swiss patent 275,433. ##STR87##
[Compound]
Name
phenanthrolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diazafluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:14])C2C(C3C(C=2)=CC=CC=3)=CN=N1.[CH:15]1[C:28]2[C:19](=[CH:20][CH:21]=[C:22]3[C:27]=2[CH:26]=[CH:25][CH:24]=[N:23]3)[N:18]=[CH:17][CH:16]=1>>[CH3:1][O:14][C:20]1[CH:21]=[C:22]2[C:27]([CH:26]=[CH:25][CH:24]=[N:23]2)=[C:28]2[C:19]=1[N:18]=[CH:17][CH:16]=[CH:15]2

Inputs

Step One
Name
phenanthrolines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
diazafluorenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(N=NC=C2C3=CC=CC=C3C=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=NC2=CC=C3N=CC=CC3=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this case, one uses 2-methoxyparaphenylenediamine in a double Skraup synthesis

Outcomes

Product
Name
Type
product
Smiles
COC1=C2N=CC=CC2=C2C=CC=NC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.